Withaperuvin C

Description

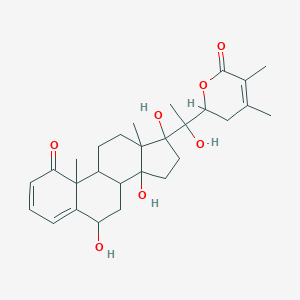

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1S)-1-hydroxy-1-[(6R,8R,9S,10R,13S,14R,17S)-6,14,17-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)28(34)12-11-27(33)19-14-20(29)18-7-6-8-21(30)25(18,4)17(19)9-10-24(27,28)3/h6-8,17,19-20,22,29,32-34H,9-14H2,1-5H3/t17-,19+,20+,22+,24-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJZGHYOMSKIJB-TWLFGGHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801119527 | |

| Record name | Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81644-34-0 | |

| Record name | Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81644-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Withaperuvin C: A Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Withaperuvin C, a naturally occurring withanolide with significant therapeutic potential. The document details its primary natural sources, distribution within plant tissues, and established protocols for its isolation and purification. Furthermore, it explores the compound's known biological activities and associated signaling pathways.

Natural Sources and Distribution

This compound is a C-28 steroidal lactone built on an ergostane skeleton, predominantly found within the Solanaceae family, also known as the nightshade family.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

| Physalis peruviana L. | Solanaceae | Whole Plant, Aerial Parts[1][2] |

| Withania coagulans (Stocks) Dunal | Solanaceae | Whole Plant[3] |

The concentration of withanolides, including this compound, in these plants can vary based on factors such as geographical location, climate, and developmental stage of the plant[4].

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for withanolide isolation from Physalis and Withania species.

Extraction

-

Plant Material Preparation: Air-dry the whole plant material of either Physalis peruviana or Withania coagulans at room temperature. Once dried, grind the material into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. The process should be repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Withanolides, including this compound, are typically enriched in the chloroform and n-butanol fractions.

-

Fraction Concentration: Concentrate each fraction separately using a rotary evaporator to obtain the respective dried fractions.

Chromatographic Purification

-

Column Chromatography: Subject the chloroform or n-butanol fraction to column chromatography over silica gel. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor them by thin-layer chromatography (TLC) to identify those containing withanolides.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water[2].

-

Final Isolation: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound. The structure and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the context of metabolic disorders and inflammation.

Table 2: Biological Activities of this compound

| Biological Activity | Description | Reference |

| α-Glucosidase Inhibition | Inhibits the α-glucosidase enzyme, which is involved in carbohydrate digestion. This activity suggests potential for the management of type 2 diabetes. | [3][4] |

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound can delay carbohydrate digestion and consequently reduce the rate of glucose absorption into the bloodstream. This mechanism helps in managing postprandial hyperglycemia, a key factor in type 2 diabetes[5][6][7][8][9].

Caption: Mechanism of α-glucosidase inhibition by this compound.

Potential Role in Inflammatory Signaling: The NF-κB Pathway

While direct evidence for this compound inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway is still emerging, other withanolides isolated from Physalis peruviana have been shown to possess anti-inflammatory properties through the inhibition of this pathway[10]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition is a key target for anti-inflammatory drug development[11][12][13][14]. Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through this mechanism.

Caption: Overview of the NF-κB signaling pathway and inhibition by related withanolides.

Conclusion

This compound, sourced from Physalis peruviana and Withania coagulans, presents a promising natural compound for further investigation in drug development, particularly for its potential antidiabetic and anti-inflammatory properties. The methodologies outlined in this guide provide a foundation for its consistent isolation and purification, enabling more extensive research into its pharmacological effects and mechanisms of action. Future studies should focus on quantifying the yield of this compound in its natural sources and elucidating its precise interactions with cellular signaling pathways.

References

- 1. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemistry, Food Application, and Therapeutic Potential of the Medicinal Plant (Withania coagulans): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Withaperuvin C: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Withaperuvin C, a naturally occurring C28 steroidal lactone belonging to the withanolide class, has garnered scientific interest due to its potential therapeutic properties. First isolated in 1982 from Physalis peruviana, this intricate molecule has since been identified in other members of the Solanaceae family, including Withania coagulans. Characterized by a complex pentacyclic ergostane-type skeleton, the structure of this compound was elucidated through extensive spectroscopic analysis. Research has demonstrated its promising biological activities, notably its anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

This compound was first reported in 1982 by a team of researchers led by M. Sahai, who isolated the compound from the roots of Physalis peruviana, a plant commonly known as cape gooseberry.[1][2] This discovery was part of a broader investigation into the chemical constituents of the Solanaceae family, which is known to be a rich source of withanolides. The initial isolation laid the groundwork for future studies into the biological activities of this compound.

Subsequent to its initial discovery, this compound has been isolated by various research groups from both the aerial parts and whole plants of Physalis peruviana.[1][3][4] It has also been identified as a constituent of Withania coagulans, another member of the Solanaceae family.[3]

Structure Elucidation

The chemical structure of this compound was determined to be (20R,22R)-1-oxo-5α,6β,14α,17β,20β-pentahydroxywitha-2,24-dienolide. This complex structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allowed for the precise determination of the molecular formula, the connectivity of the atoms, and the stereochemistry of the molecule.

While the original 1982 publication in the journal Heterocycles provides the foundational data, subsequent isolations have confirmed the structure using modern 1D and 2D NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-ESI-MS).[1][4]

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Characteristic signals for steroidal methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Resonances corresponding to 28 carbon atoms, including a carbonyl group, double bonds, and carbons attached to oxygen atoms. |

| Mass Spectrometry | Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₂₈H₄₀O₈. |

Experimental Protocols

General Isolation Procedure from Physalis peruviana

The following is a generalized protocol for the isolation of this compound from Physalis peruviana, based on methodologies reported in various studies. Specific details may vary between publications.

dot

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The plant material (e.g., roots or aerial parts of Physalis peruviana) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is repeatedly extracted with an organic solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Separation: The bioactive fractions are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol or hexane and ethyl acetate, to separate the individual compounds.

-

Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed by comparing its spectroscopic data (NMR, MS) with previously reported values.

Chemical Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of withanolides presents a significant challenge for synthetic chemists. However, the total synthesis of other withanolides, such as withanolide D and withaferin A, has been achieved.[5] These synthetic strategies often involve a significant number of steps and employ advanced synthetic methodologies. The development of a scalable and efficient synthesis for withanolides remains an active area of research, as it would provide a reliable source of these compounds for further biological investigation and drug development.[5]

Biological Activity

This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most studied.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects. One of the key mechanisms underlying inflammation is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Studies have shown that this compound can inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α).[6]

dot

Caption: Postulated mechanism of NF-κB inhibition by this compound.

Cytotoxic Activity

This compound has exhibited cytotoxic activity against various cancer cell lines. While the precise mechanisms of its cytotoxic action are still under investigation, it is believed to induce apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key characteristic of many chemotherapeutic agents. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for this compound against several cell lines.

Table 2: Reported Biological Activities of this compound

| Activity | Assay | Cell Line / Model | Result (IC₅₀) | Reference |

| Anti-inflammatory | TNF-α-induced NF-κB activity | Transfected human embryonic kidney cells 293 | 0.04 - 5.6 µM | [6] |

| α-Glucosidase Inhibition | α-glucosidase inhibitory assay | - | 407 ± 4.5 µM | Not found in search results |

| Cytotoxicity | In vitro anti-proliferative activity | Various cancer cell lines | Data not consistently available | [4] |

Note: Specific IC₅₀ values for cytotoxicity are not consistently reported across the literature for this compound itself, but rather for crude extracts or other related withanolides.

dot

Caption: General overview of the cytotoxic effect of this compound.

Future Perspectives

This compound represents a promising natural product with potential for the development of new therapeutic agents. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Mechanism of Action: More detailed studies are needed to understand the specific molecular targets and signaling pathways modulated by this compound in relation to its anti-inflammatory and cytotoxic effects.

-

Total Synthesis: The development of an efficient and scalable total synthesis would provide a consistent supply of this compound for preclinical and clinical studies.

-

In Vivo Studies: While in vitro studies have shown promise, further in vivo studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could help to identify the key structural features responsible for its biological activity and potentially lead to the development of more potent and selective compounds.

Conclusion

Since its discovery in 1982, this compound has emerged as a noteworthy member of the withanolide family. Its isolation from Physalis peruviana and subsequent identification in other plant species have paved the way for investigations into its biological activities. The demonstrated anti-inflammatory and cytotoxic properties of this compound highlight its potential as a lead compound for drug discovery. This technical guide has summarized the key historical and experimental aspects of this compound, providing a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating natural product. Further research into its mechanism of action, synthesis, and in vivo efficacy is warranted to fully realize its clinical potential.

References

- 1. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethno-botanik.org [ethno-botanik.org]

- 3. researchgate.net [researchgate.net]

- 4. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Withaperuvin C Biosynthetic Pathway in Physalis peruviana: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Withaperuvin C, a bioactive withanolide found in Physalis peruviana (Cape gooseberry). Drawing upon the latest scientific literature, this document details the putative enzymatic steps, regulatory networks, and experimental methodologies relevant to the study of this promising natural product. While the complete pathway remains an active area of research, this guide synthesizes the existing knowledge to serve as a valuable resource for further investigation and potential biotechnological applications.

The Putative Biosynthetic Pathway of this compound

Withanolides, including this compound, are C28 steroidal lactones derived from the isoprenoid pathway. The biosynthesis is proposed to occur through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the essential five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core carbocyclic skeleton is synthesized in the cytoplasm via the MVA pathway, while the side chain modifications are thought to involve enzymes localized in the endoplasmic reticulum and cytoplasm.

The proposed biosynthetic pathway, based on studies of withanolide biosynthesis in Physalis and related Solanaceae species like Withania somnifera, is outlined below. It is important to note that while the general pathway is established, the specific enzymes responsible for the final, intricate modifications that yield the diverse array of withanolides, including this compound, are still being elucidated.

A. Upstream Pathway: Formation of the Sterol Precursor

The initial steps of the pathway leading to the first sterol intermediate, cycloartenol, are well-characterized in plants.

-

Isoprenoid Precursor Biosynthesis: The journey begins with the synthesis of IPP and DMAPP through the MVA pathway.

-

Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP) by FPP synthase (FPPS).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form squalene.

-

Cycloartenol Formation: Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE), which is then cyclized by cycloartenol synthase (CAS) to produce cycloartenol.

B. Downstream Pathway: Tailoring of the Withanolide Scaffold

The later stages of the pathway involve a series of modifications, including hydroxylations, epoxidations, glycosylations, and rearrangements, which are catalyzed by a diverse array of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies. These tailoring enzymes are responsible for the vast structural diversity of withanolides.

The specific enzymatic steps leading to this compound from the withanolide backbone are not yet fully characterized. However, based on its chemical structure, the following modifications are hypothesized to occur, likely catalyzed by specific CYPs and other enzymes:

-

Hydroxylations: Introduction of hydroxyl groups at various positions on the sterol backbone and side chain.

-

Lactone Ring Formation: A key feature of withanolides is the steroidal lactone side chain. Recent research in Withania somnifera has identified two cytochrome P450s (CYP87G1 and CYP749B2) and a short-chain dehydrogenase (SDH2) responsible for the formation of the lactone ring.[1] It is highly probable that homologous enzymes perform this function in Physalis peruviana.

-

A-Ring Modification: The characteristic α,β-unsaturated ketone in ring A of many withanolides is generated by the action of additional P450s (CYP88C7 and CYP88C10) and a sulfotransferase (SULF1) in W. somnifera.[1]

The following diagram illustrates the putative biosynthetic pathway leading to the general withanolide scaffold.

Quantitative Data on Withanolides in Physalis peruviana

While specific quantitative data for this compound is limited in the current literature, several studies have quantified other withanolides in various tissues of Physalis peruviana. This data provides a valuable context for understanding the accumulation patterns of withanolides in this plant. The following table summarizes representative quantitative data for major withanolides identified in P. peruviana.

| Withanolide | Plant Part | Concentration | Analytical Method | Reference |

| 4β-hydroxywithanolide E | Fruit | Not specified | UPLC-ESI-MS | [2] |

| Withanolide E | Fruit | Not specified | UPLC-ESI-MS | [2] |

| Withanolide D derivatives | Husks and Fruits | Not specified | UPLC-ESI-MS | [2] |

| Physaperuvin K | Edible fruit | Not specified | NMR | [3] |

| Physalolactone | Aerial parts | Not specified | NMR, X-ray diffraction | [3] |

Note: The lack of absolute quantification for many compounds highlights a significant area for future research. The development of validated analytical methods for the precise quantification of this compound in different tissues and under various environmental conditions is crucial for both fundamental research and quality control in potential commercial applications.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of withanolide biosynthesis. These are generalized procedures and may require optimization for specific experimental conditions.

Metabolite Extraction and Analysis (UPLC-MS/MS)

Objective: To extract and quantify withanolides, including this compound, from Physalis peruviana tissues.

Protocol:

-

Sample Preparation: Freeze-dry plant material (e.g., leaves, fruits) and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v).

-

Vortex for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for UPLC-MS analysis.

-

UPLC-MS/MS Analysis:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for this compound and other target withanolides.

-

The following diagram outlines the general workflow for metabolite analysis.

References

Withaperuvin C: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaperuvin C is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. Isolated from Physalis peruviana, this complex molecule has drawn interest within the scientific community for its potential biological activities, a characteristic shared by many withanolides. The structural elucidation and characterization of this compound are fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and details the experimental protocols typically employed for the analysis of such compounds.

Spectroscopic Data

The structural framework of this compound was primarily elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like this compound. While a complete, publicly available, tabulated dataset of all 2D NMR correlations (COSY, HSQC, HMBC) for this compound is not readily found in current literature searches, the key ¹H and ¹³C NMR chemical shifts have been reported.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 6-H | 4.60 | dd | 3, 2 |

| 4-H | 6.17 | - | - |

| 19-CH₃ | 1.48 | s | - |

Note: Data is based on the original structure elucidation studies. The ¹H NMR spectrum of this compound's monoacetate derivative shows a characteristic acetylation shift for the C-19 methyl hydrogen signal to δ 1.36 ppm. The splitting pattern of the C-6 carbinyl hydrogen signal (dd, J = 3 and 2 Hz) indicates a quasi-equatorial orientation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

A complete, tabulated set of ¹³C NMR data for this compound is not explicitly available in the reviewed literature. However, the structure was confirmed by ¹³C NMR spectroscopy, which would have shown 28 distinct carbon signals corresponding to its molecular formula (C₂₈H₃₈O₇). The spectrum would be characterized by signals for carbonyl groups (in the lactone and cyclohexenone moieties), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons of the steroidal skeleton.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 | α,β-unsaturated δ-lactone C=O stretch |

| ~1665 | α,β-unsaturated ketone C=O stretch |

| ~3400 | O-H stretch (hydroxyl groups) |

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| FD-MS | [M]⁺ | 486.2560 |

| Calculated | [M] | 486.2566 |

Note: The molecular formula of this compound is C₂₈H₃₈O₇, with a molecular weight of 486.6 g/mol . The high-resolution mass spectrometry data is consistent with this formula.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of withanolides, including this compound.

Isolation and Purification of this compound

The general workflow for obtaining pure this compound from its natural source, Physalis peruviana, is outlined below.

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to identify the number of unique carbon atoms and their chemical environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

-

Infrared (IR) Spectroscopy

FT-IR (Fourier Transform Infrared) spectroscopy is the standard method.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., chloroform).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for accurate mass determination.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Field Desorption (FD) is used to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical progression of spectroscopic analyses.

A Technical Review of Withaperuvin C: Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaperuvin C, a member of the withanolide class of naturally occurring C28-steroidal lactones, has been identified as a constituent of Physalis peruviana (Cape gooseberry). While the broader withanolide family, particularly compounds like Withaferin A, has been extensively studied for its diverse pharmacological activities, this compound remains a less-explored molecule. This technical guide provides a comprehensive literature review of the currently available data on the bioactivity of this compound, with a focus on its anti-inflammatory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and development efforts.

Bioactivity of this compound

The primary bioactivity reported for this compound is its anti-inflammatory potential, specifically its ability to inhibit nitric oxide (NO) production.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data for the bioactivity of this compound.

| Bioactivity | Cell Line | Assay | IC50 (µM) | Positive Control | Source |

| Anti-inflammatory (NO Inhibition) | RAW 264.7 (murine macrophage) | Nitric Oxide Production Inhibition Assay | 1.8 - 13.3 | Not specified in abstract | Sang-Ngern et al., 2025[1] |

Note: The IC50 value is reported as a range in the available literature. Further investigation of the full-text article is required for a more precise value.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of existing research. The following is a generalized protocol for the key bioassay in which this compound has shown activity.

Nitric Oxide Production Inhibition Assay in LPS-Activated RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for potential anti-inflammatory agents. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.

Experimental Workflow:

Caption: Workflow for the Nitric Oxide Production Inhibition Assay.

Detailed Steps:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), which forms a colored azo compound.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 540-550 nm.

-

Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS only) control wells. The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is then determined from a dose-response curve.

Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature, its inhibitory effect on nitric oxide production in LPS-stimulated macrophages suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a critical step in the transcriptional regulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.

This diagram illustrates the canonical NF-κB signaling cascade initiated by LPS. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB, thereby preventing the transcription of the iNOS gene and subsequent production of nitric oxide. It is important to note that this is a speculative model based on the observed bioactivity and the known mechanisms of other withanolides.

Conclusion and Future Directions

The current body of literature indicates that this compound possesses anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in a standard in vitro model. However, the available data is limited, highlighting a significant opportunity for further research.

To advance the understanding of this compound's therapeutic potential, the following areas of investigation are recommended:

-

Comprehensive Bioactivity Screening: Evaluation of this compound in a broader range of bioassays, including cytotoxicity against various cancer cell lines, antiviral activity, and other immunomodulatory effects.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound. This should include experimental validation of its effects on the NF-κB pathway and investigation into other potential pathways such as MAPK and JAK/STAT.

-

In Vivo Efficacy and Safety: Assessment of the anti-inflammatory and other potential therapeutic effects of this compound in preclinical animal models, along with comprehensive toxicology and pharmacokinetic studies.

A more in-depth exploration of this compound is warranted to determine if it holds promise as a lead compound for the development of novel therapeutics.

References

Unveiling the Therapeutic Potential of Withaperuvin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaperuvin C, a naturally occurring withanolide isolated from Physalis peruviana, represents a promising but underexplored molecule in the landscape of oncological and anti-inflammatory research. While direct and extensive research on this compound is still emerging, the broader class of withanolides has demonstrated significant therapeutic potential by modulating key signaling pathways implicated in cancer and inflammation. This technical guide consolidates the current understanding of withanolides from Physalis peruviana, with a focused perspective on the likely therapeutic targets of this compound. Drawing upon data from closely related analogues, this document outlines potential mechanisms of action, provides detailed experimental protocols for assessing its bioactivity, and visualizes the implicated signaling cascades. The information presented herein is intended to serve as a foundational resource to catalyze further investigation into the specific therapeutic applications of this compound.

Introduction

Withanolides, a group of C28 steroidal lactones, are a well-established class of bioactive compounds predominantly found in plants of the Solanaceae family. Physalis peruviana, commonly known as Cape gooseberry, is a rich source of a diverse array of withanolides, many of which have been reported to possess potent cytotoxic and anti-inflammatory properties.[1][2] this compound is one such withanolide isolated from this plant.[3] Although specific bioactivity data for this compound is limited in the current literature, the consistent pharmacological profile of related withanolides provides a strong basis for predicting its potential therapeutic targets. This guide will therefore leverage the existing knowledge on withanolides from Physalis peruviana to build a comprehensive profile for this compound.

Potential Therapeutic Targets

Based on the activities of structurally similar withanolides, the primary therapeutic targets for this compound are likely centered around the intricate signaling networks that govern cancer cell proliferation, survival, and the inflammatory response.

Cancer

Withanolides have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[2][4][5][6] The cytotoxic effects are often mediated through the induction of apoptosis and the inhibition of key survival pathways.

Inflammation

Chronic inflammation is a key driver of various pathologies, including cancer. Withanolides from Physalis peruviana have been shown to exert potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1][7][8]

Quantitative Bioactivity Data

Table 1: Cytotoxic Activity of Withanolides from Physalis peruviana

| Compound | Cell Line | IC50 (µM) | Reference |

| Withanolide J | HepG2 | 2.01 ± 0.12 | [3] |

| Physapruin A | HepG2 | 0.96 ± 0.05 | [3] |

| Compound 5 | MCF-7 | 3.51 | [2] |

| Withanolide J | HL-60 | 26 | [9] |

| Physaperuvin G | HL-60 | 29 | [9] |

Table 2: Anti-inflammatory Activity of Withanolides from Physalis peruviana

| Compound | Assay | IC50 | Reference |

| Physaperuvin K | NF-κB Inhibition | 10 nM | [1][10] |

| Physalolactone | NF-κB Inhibition | 60 nM | [1][10] |

| Compound 3 | NF-κB Inhibition | 40 nM | [1][10] |

| Withanolide J | NO Production | 3.55 ± 0.12 µM | [3] |

| Compound 4 | NO Production | 0.32 - 7.8 µM | [7] |

| Compound 5 | NO Production | 0.32 - 7.8 µM | [7] |

| Compound 10 | NO Production | 0.32 - 7.8 µM | [7] |

| Compound 4 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |

| Compound 5 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |

| Compound 6 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |

| Compound 7 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |

Key Signaling Pathways

The anti-cancer and anti-inflammatory effects of withanolides are predominantly attributed to their ability to modulate the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and also plays a critical role in cancer cell survival and proliferation. Withanolides have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival genes.[1][7][11]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor that is often constitutively activated in cancer cells, promoting their proliferation, survival, and metastasis. Some withanolides have been identified as inhibitors of STAT3 signaling.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.[1][13]

NF-κB Luciferase Reporter Assay

This assay directly measures the inhibitory effect of a compound on NF-κB transcriptional activity.

-

Cell Transfection: Stably transfect a suitable cell line (e.g., HEK293) with an NF-κB-responsive luciferase reporter construct.[1][14]

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.[1]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-only treated cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.[15][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

This compound, as a member of the pharmacologically active withanolide family, holds considerable promise as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. While direct experimental evidence for its bioactivity is currently limited, the well-documented effects of its structural analogs strongly suggest that its therapeutic potential lies in the modulation of the NF-κB and STAT3 signaling pathways. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate and accelerate further research into the specific mechanisms and potential applications of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations to validate these predicted therapeutic targets and to elucidate its full pharmacological profile.

References

- 1. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peruranolides A–D, four new withanolides with potential antibacterial and cytotoxic activity from Physalis peruviana L. [imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. New cytotoxic withanolides from Physalis peruviana (2009) | Yu-Hsuan Lan | 110 Citations [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Withanolides from Aeroponically Grown Physalis peruviana and Their Selective Cytotoxicity to Prostate Cancer and Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Withanolides derived from Physalis peruviana (Poha) with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-tumor withanolides as signal transducers and activators of transcription 3 (STAT3)-inhibition from Withania obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biologically active withanolides from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28-steroidal lactone triterpenoids, are predominantly found in plants of the Solanaceae family. These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This technical guide focuses on Withaperuvin C and related withanolides, providing a comprehensive overview of their biosynthesis, mechanisms of action, and key experimental protocols for their study. Quantitative data on their biological activities are summarized, and critical signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction to Withanolides

Withanolides are a group of at least 300 naturally occurring steroids built on an ergostane skeleton.[1] They are characterized by a nine-carbon side chain that forms a δ-lactone ring. Primarily isolated from genera within the Solanaceae family, such as Withania, Physalis, Datura, and Solanum, these compounds are responsible for many of the medicinal properties attributed to plants used in traditional medicine, like Ashwagandha (Withania somnifera).[1][2]

The structural diversity of withanolides, arising from the oxidation of the steroid backbone and variations in the side chain, leads to a wide range of biological activities.[3] This has made them attractive candidates for drug discovery and development, particularly in the areas of oncology and inflammatory diseases.

This compound and its Analogs

This compound is a withanolide that has been isolated from Physalis peruviana, a plant belonging to the Solanaceae family. While research on this compound is not as extensive as for some other withanolides like Withaferin A, it has been shown to possess potential biological activities. The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and other relevant withanolides.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Withanolides

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | MTT | 0.52 | [4] |

| This compound | MCF7 (Breast Cancer) | MTT | 1.53 | [4] |

| This compound | A549 (Lung Cancer) | MTT | 1.24 | [4] |

| This compound | HepG2 (Liver Cancer) | MTT | 0.13 | [4] |

| This compound | Hep3B (Liver Cancer) | MTT | 0.11 | [4] |

| Withaferin A | MDA-MB-231 (Breast Cancer) | MTT | 0.97 | [4] |

| Withaferin A | MCF7 (Breast Cancer) | MTT | 4.03 | [4] |

Table 2: Anti-inflammatory Activity of Withanolides

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Withanolide J | NO Production Inhibition | RAW 264.7 | 3.55 ± 0.12 | [5] |

| Physapruin A | NO Production Inhibition | RAW 264.7 | Not explicitly stated, but active | [5] |

| Withanolide E | NF-κB Inhibition | HEK293 | 0.04 - 5.6 | [6] |

| 4β-Hydroxywithanolide E | NF-κB Inhibition | HEK293 | 0.04 - 5.6 | [6] |

| Physalactone | NF-κB Inhibition | HEK293 | 0.04 - 5.6 | [6] |

Note: Specific IC50 values for the anti-inflammatory activity of this compound were not found in the reviewed literature. However, it was isolated and tested alongside other withanolides that did show activity.

Biosynthesis of Withanolides

The biosynthesis of withanolides originates from the isoprenoid pathway, which produces the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. The pathway proceeds through the formation of sterol precursors.

Signaling Pathways Modulated by Withanolides

Withanolides exert their biological effects by modulating various intracellular signaling pathways. Two of the most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Withanolides have been shown to inhibit this pathway at multiple points.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. Withaperuvin O, a new withanolide from Physalis peruviana L | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physalis peruwiana Fruits and Their Food Products as New Important Components of Functional Foods [mdpi.com]

- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Insights and Pharmacological Potential of Withaperuvin C: A Technical Guide

An in-depth exploration of the traditional uses of plants containing Withaperuvin C, their phytochemical analysis, and the compound's potential as a therapeutic agent.

Abstract

This compound, a C-28 steroidal lactone of the withanolide class, is a significant secondary metabolite found predominantly in Physalis peruviana L., a plant with a rich history in traditional medicine across various cultures. This technical guide synthesizes the available scientific literature on the ethnobotanical applications of plants containing this compound, focusing on its therapeutic potential, particularly in the realms of inflammation and oncology. This document provides a comprehensive overview of the traditional uses, detailed experimental protocols for isolation and bioactivity assessment, and an analysis of the molecular mechanisms underlying its pharmacological effects, with a specific focus on the NF-κB signaling pathway. Quantitative data from various studies are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific validation of traditional knowledge and the exploration of novel therapeutic compounds from natural sources.

Ethnobotanical Uses of Physalis peruviana

Physalis peruviana L., commonly known as Cape gooseberry, goldenberry, or poha, has been a cornerstone of traditional medicine in various parts of the world, including South America, Africa, and Asia.[1][2] Ethnobotanical surveys reveal its extensive use for a wide range of ailments, with the leaves, fruits, and whole plant being the most frequently utilized parts.[2] The preparations are typically in the form of decoctions for oral administration.[2]

The traditional medicinal applications of P. peruviana are diverse and often point towards its anti-inflammatory and anti-cancer properties. It has been traditionally used to treat conditions such as:

-

Inflammatory disorders: Asthma, dermatitis, rheumatism, and swelling.[1][3]

-

Infectious diseases: Malaria, hepatitis, and bacterial infections.[1][3]

-

Gastrointestinal disorders. [2]

-

Kidney and liver ailments. [1]

-

Other conditions: Diabetes, ulcers, and postpartum pain.

The broad spectrum of traditional uses, particularly for diseases with an inflammatory basis, has prompted scientific investigation into the plant's phytochemical constituents to identify the bioactive compounds responsible for these therapeutic effects. Withanolides, including this compound, have emerged as a class of compounds with significant pharmacological potential.[5]

Phytochemistry: Isolation of this compound

This compound is one of the numerous withanolides isolated from Physalis peruviana.[5][6] The isolation of this compound typically involves a multi-step process combining various chromatographic techniques.

General Isolation Protocol

A general workflow for the isolation of withanolides, including this compound, from the aerial parts of P. peruviana is outlined below. It is important to note that specific details may vary between different research groups.

Detailed Experimental Methodology

The following protocol is a synthesized representation based on common practices for withanolide isolation from Physalis species.

Plant Material and Extraction:

-

The aerial parts of Physalis peruviana are collected, air-dried, and ground into a fine powder.

-

The powdered plant material is extracted exhaustively with methanol at room temperature.

-

The methanol extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude methanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is often enriched with withanolides, is selected for further purification.

Chromatographic Purification:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

The fractions rich in this compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pharmacological Activities of this compound

The ethnobotanical uses of Physalis peruviana for inflammatory and cancerous conditions have led to investigations into the biological activities of its constituent compounds, including this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The traditional use of P. peruviana for inflammatory ailments suggests the presence of potent anti-inflammatory compounds. Withanolides, as a class, are known to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[7]

While specific quantitative data for this compound's anti-inflammatory activity is not extensively reported in isolation, studies on extracts and fractions of P. peruviana containing this and other withanolides have demonstrated significant inhibition of inflammatory markers. For instance, some withanolides from P. peruviana have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells and to block the activity of the transcription factor nuclear factor-kappa B (NF-κB).[8]

Cytotoxic Activity

The traditional application of P. peruviana in cancer treatment has spurred research into the cytotoxic effects of its phytochemicals. Several withanolides have demonstrated potent cytotoxic activity against various cancer cell lines.

As with its anti-inflammatory activity, specific IC50 values for this compound against a wide range of cancer cell lines are not yet comprehensively documented in publicly available literature. However, studies on closely related withanolides isolated from Physalis species have shown significant cytotoxicity. For example, Withanolide C has been reported to have IC50 values in the sub-micromolar to low micromolar range against various breast cancer cell lines.[9]

Table 1: Cytotoxic Activity of Selected Withanolides from Physalis Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Withanolide C | SKBR3 (Breast) | 0.134 (48h ATP assay) | [9] |

| Withanolide C | MCF7 (Breast) | 0.172 (48h ATP assay) | [9] |

| Withanolide C | MDA-MB-231 (Breast) | 0.159 (48h ATP assay) | [9] |

| Withanolide J | HepG2 (Liver) | 2.01 ± 0.12 | [6] |

| Physapruin A | HepG2 (Liver) | 0.96 ± 0.05 | [6] |

Note: The IC50 values for this compound are not explicitly available in the reviewed literature. This table provides context from closely related compounds.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many withanolides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[10] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[11]

Several studies have demonstrated that withanolides can inhibit the activation of NF-κB.[7][12] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[12][13] Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IKK, withanolides prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.

While direct evidence specifically detailing this compound's interaction with the NF-κB pathway is still emerging, the consistent findings for other withanolides strongly suggest a similar mechanism of action.

Conclusion and Future Directions

The ethnobotanical record of Physalis peruviana provides a strong foundation for the scientific investigation of its bioactive constituents. This compound, a prominent withanolide from this plant, is implicated in the anti-inflammatory and potential anti-cancer properties that align with the plant's traditional uses. While the current body of research strongly suggests that this compound and related withanolides exert their effects through the modulation of key signaling pathways like NF-κB, further research is imperative.

Future studies should focus on:

-

Quantitative Bioactivity: Determining the specific IC50 values of pure this compound for its anti-inflammatory and cytotoxic effects against a broad panel of cell lines.

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with components of the NF-κB and other relevant signaling pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of inflammation and cancer to validate its therapeutic potential.

-

Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other phytochemicals present in P. peruviana extracts.

A deeper understanding of the pharmacological profile of this compound will be instrumental in validating the traditional medicinal uses of Physalis peruviana and could pave the way for the development of novel, nature-derived therapeutic agents for the management of inflammatory diseases and cancer.

References

- 1. Physalis peruviana L.: applicability perspective in cancer treatment | Research, Society and Development [rsdjournal.org]

- 2. Ethnotherapeutic Uses and Phytochemical Composition of Physalis peruviana L.: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Withanolides derived from Physalis peruviana (Poha) with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and cytotoxic withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Withaperuvin C from Physalis peruviana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalis peruviana L., a member of the Solanaceae family, is a plant with a history of use in traditional medicine for various ailments.[1] Phytochemical investigations have revealed that the plant is a rich source of withanolides, a group of naturally occurring C28 steroidal lactones.[2][3] Among these, Withaperuvin C has garnered interest for its potential biological activities, consistent with other withanolides isolated from this species which have demonstrated anti-inflammatory and cytotoxic effects.[3][4] The anti-inflammatory properties of withanolides from P. peruviana are partly attributed to their ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway and reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This document provides a detailed protocol for the isolation of this compound from the aerial parts of Physalis peruviana and outlines its biological context.

Data Presentation

Table 1: Summary of this compound Isolation Parameters

| Parameter | Value | Source |

| Plant Material | Dried and ground aerial parts of Physalis peruviana | [3] |

| Initial Biomass | 27 kg | [3] |

| Extraction Solvent | Methanol (100 L x 3) | [3] |

| Crude Extract Yield | Not specified | |

| Final Purified Yield of this compound | 90 mg | [3] |

| Purity | Not specified (assumed high based on isolation protocol) |

Table 2: Biological Activity of Withanolides from Physalis peruviana

| Compound | Biological Target | Assay | IC50 Value | Source |

| Physaperuvin K | NF-κB | TNF-α-induced NF-κB activity | 10 nM | [4] |

| Physalolactone | NF-κB | TNF-α-induced NF-κB activity | 60 nM | [4] |

| 4β-hydroxywithanolide E | NF-κB | TNF-α-induced NF-κB activity | 40 nM | [4] |

| Physaperuvin K | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 0.32 - 13.3 µM | [4] |

| Physalolactone | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 0.32 - 13.3 µM | [4] |

| 4β-hydroxywithanolide E | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 0.32 - 13.3 µM | [4] |

| Withanolide J | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 3.55 ± 0.12 µM | [2] |

| Physapruin A | Cytotoxicity | HepG2 cell line | 0.96 ± 0.05 µM | [2] |

| Withanolide J | Cytotoxicity | HepG2 cell line | 2.01 ± 0.12 µM | [2] |

| Note: Specific IC50 values for this compound were not available in the searched literature, but it is isolated alongside these active compounds. |

Experimental Protocols

Protocol 1: Isolation of this compound from Physalis peruviana

This protocol is adapted from the methodology described by Sang-Ngern et al. (2016).[3]

1. Plant Material and Extraction: a. Collect the aerial parts of Physalis peruviana. b. Dry the plant material and grind it into a coarse powder. c. Macerate approximately 27 kg of the dried, ground aerial parts with 100 L of methanol at room temperature. d. Allow the extraction to proceed overnight. e. Repeat the extraction process three times. f. Filter the extracts and combine the filtrates. g. Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Solvent Partitioning: a. Suspend the crude methanol extract in distilled water. b. Perform successive liquid-liquid partitioning with n-hexane, followed by chloroform, and then n-butanol. c. Concentrate the chloroform-soluble fraction to yield the chloroform extract for further purification.

3. Chromatographic Purification:

Step 3.1: Initial Silica Gel Column Chromatography: a. Subject the chloroform extract to column chromatography on silica gel (40–75 mesh). b. Elute the column with a gradient of chloroform-methanol (from 100:0 to 60:40, v/v). c. Collect the fractions and monitor by thin-layer chromatography (TLC). d. Combine fractions based on their TLC profiles. This will result in several main fractions (e.g., FA1-FA13).

Step 3.2: Further Fractionation of Selected Fractions: a. Take the fraction containing the withanolides of interest (in the cited study, this was fraction FA9) and subject it to further silica gel column chromatography. b. Elute with a chloroform-methanol gradient (e.g., from 100:0 to 60:40, v/v) to yield sub-fractions.

Step 3.3: Isolation of this compound: a. The sub-fraction containing this compound (referred to as compound 5 in the source) is isolated directly from this second column chromatography step.[3] In the cited study, this yielded 90 mg of this compound.[3]

4. Structure Elucidation: a. Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Inhibition of LPS-induced nitric oxide production.

References

Purification of Withaperuvin C using High-Performance Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of Withaperuvin C, a bioactive withanolide, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended to guide researchers in isolating this compound from natural product extracts for further study and development.

Introduction

This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives. It has been isolated from plants of the Solanaceae family, notably from Physalis peruviana[1][2][3]. Withanolides as a group exhibit a wide range of biological activities, and the purification of individual compounds like this compound is essential for detailed pharmacological evaluation and drug discovery efforts. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.

This protocol will cover the essential steps from sample preparation to the development of an analytical HPLC method and its subsequent scaling to a preparative HPLC method for the purification of this compound.

Experimental Protocols

Sample Preparation and Extraction

The initial step in the purification of this compound involves the extraction of the compound from its plant source. A general procedure for the extraction of withanolides from plant material is as follows:

-

Plant Material Collection and Preparation: Aerial parts or whole plants of Physalis peruviana are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: A common method for extracting withanolides is through maceration or sonication with organic solvents. A mixture of dichloromethane and methanol (1:1) or ethanol and water can be effective.

-

Protocol:

-

Weigh 100 g of the dried plant powder and place it in a suitable flask.

-

Add 1 L of a 1:1 (v/v) mixture of dichloromethane and methanol.

-

Agitate the mixture using a sonicator for 45 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

The resulting supernatant is then concentrated under reduced pressure to yield a crude extract.

-

-

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is crucial to develop a robust analytical method to resolve this compound from other components in the crude extract.

-

Instrumentation: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for withanolide separation. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm[4][5].

-